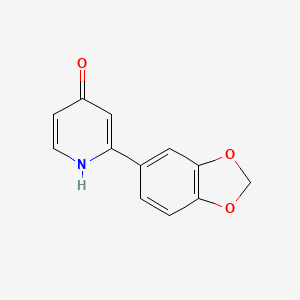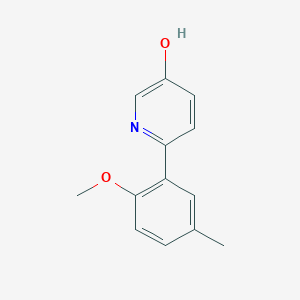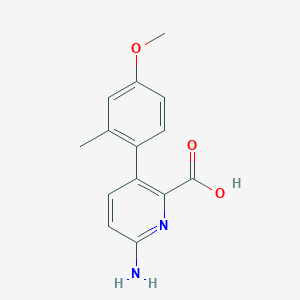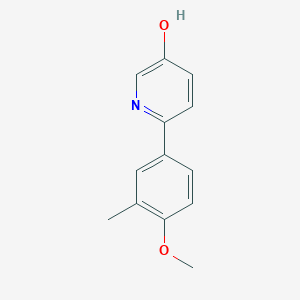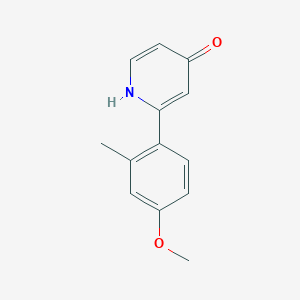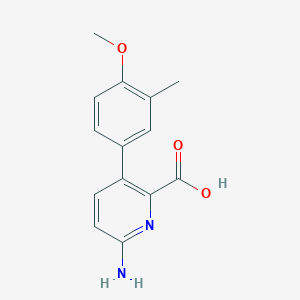
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, also known as 3-EAPA, is a synthetic organic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-EAPA has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation.
Applications De Recherche Scientifique
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. It has also been studied for its ability to inhibit bacterial growth and as a potential treatment for Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is not fully understood. However, it is thought to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. It is also believed to act as an anti-inflammatory agent, an anti-cancer agent, and an inhibitor of cell growth and proliferation.
Biochemical and Physiological Effects
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to inhibit the growth of several types of cancer cells, including colon, breast, and prostate cancer cells. It has also been shown to inhibit the growth of bacteria, including E. coli and S. aureus. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to reduce inflammation and to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and can be isolated by recrystallization from aqueous ethanol. However, one of the major limitations of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its lack of selectivity, as it has been shown to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.
Orientations Futures
The potential applications of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% are numerous, and further research is needed to determine its efficacy in the treatment of various diseases and conditions. Future research should focus on its potential as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. In addition, further research should be conducted to determine its potential as a treatment for Alzheimer’s disease and its ability to inhibit bacterial growth. Finally, further research should be conducted to determine the selectivity of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% and its potential to act as an inhibitor of specific enzymes.
Méthodes De Synthèse
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is synthesized by a multi-step reaction, beginning with the reaction of 3-ethoxyphenylacetic acid with 2-chloro-1-methylpyrrolidine to form 3-ethoxyphenyl-2-chloropyrrolidine. This compound is then reacted with 6-amino-1-methylpyrrolidine to form the desired product, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%. The reaction is typically carried out in anhydrous dimethylformamide (DMF) and the product is isolated by recrystallization from aqueous ethanol.
Propriétés
IUPAC Name |
6-amino-3-(3-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSBIXRGHUIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxyphenyl)-6-aminopicolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

